molecular formula C19H22N2O3S B6570349 1-phenyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 946211-49-0

1-phenyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No. B6570349
CAS RN: 946211-49-0
M. Wt: 358.5 g/mol
InChI Key: MTLGKZWMHWPHNI-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties, including antibiotic, antidiabetic, and diuretic effects .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would likely exhibit properties common to sulfonamides, phenyl groups, and tetrahydroquinolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Sulfonamides are typically crystalline solids at room temperature, and their solubility in water varies .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a drug, the sulfonamide group might inhibit certain enzymes, disrupting the metabolic processes of pathogens .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the medicinal properties of sulfonamides, it could be of interest in drug development .

properties

IUPAC Name

1-phenyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-2-19(22)21-12-6-9-16-13-17(10-11-18(16)21)20-25(23,24)14-15-7-4-3-5-8-15/h3-5,7-8,10-11,13,20H,2,6,9,12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLGKZWMHWPHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

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